Ethyl chloro[(dipropoxyphosphoryl)sulfanyl]acetate
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Overview
Description
Ethyl chloro[(dipropoxyphosphoryl)sulfanyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a chloro group, and a dipropoxyphosphoryl sulfanyl group attached to an acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl chloro[(dipropoxyphosphoryl)sulfanyl]acetate typically involves the reaction of ethyl chloroacetate with dipropoxyphosphoryl sulfide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the product. The use of catalysts and advanced purification techniques, such as distillation and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl chloro[(dipropoxyphosphoryl)sulfanyl]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted derivatives of this compound.
Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl chloro[(dipropoxyphosphoryl)sulfanyl]acetate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl chloro[(dipropoxyphosphoryl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules. The dipropoxyphosphoryl sulfanyl group can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction, which can modulate the activity of the compound.
Comparison with Similar Compounds
Ethyl chloro[(dipropoxyphosphoryl)sulfanyl]acetate can be compared with other similar compounds, such as:
Ethyl chloroacetate: Lacks the dipropoxyphosphoryl sulfanyl group and has different reactivity and applications.
Dipropoxyphosphoryl sulfide: Lacks the ester and chloro groups and has different chemical properties.
Ethyl [(dipropoxyphosphoryl)sulfanyl]acetate: Similar structure but without the chloro group, leading to different reactivity and applications.
Properties
CAS No. |
126383-45-7 |
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Molecular Formula |
C10H20ClO5PS |
Molecular Weight |
318.76 g/mol |
IUPAC Name |
ethyl 2-chloro-2-dipropoxyphosphorylsulfanylacetate |
InChI |
InChI=1S/C10H20ClO5PS/c1-4-7-15-17(13,16-8-5-2)18-9(11)10(12)14-6-3/h9H,4-8H2,1-3H3 |
InChI Key |
HCBGUHWBQGZBBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(OCCC)SC(C(=O)OCC)Cl |
Origin of Product |
United States |
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